7-Oxa-4-azaspiro[2.5]octane
Overview
Description
7-Oxa-4-azaspiro[2.5]octane is a heterocyclic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . This compound is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system. It is primarily used in research and development settings, particularly in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
The synthesis of 7-Oxa-4-azaspiro[2.5]octane can be achieved through several routes. One common method involves the use of 1-hydroxy-1-cyclopropane carboxylic acid methyl ester as a starting material. The synthesis proceeds through four main steps: substitution, hydrogenation, cyclization, and reduction . The reaction conditions typically involve the use of sodium hydride as an alkaline reagent and tetrahydrofuran as the solvent, with reaction temperatures ranging from -10°C to 10°C .
Chemical Reactions Analysis
7-Oxa-4-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for substitution with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Oxa-4-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxa-4-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit LRRK2 kinase activity, which is implicated in Parkinson’s disease . The compound may also act on GPR43 receptors, influencing metabolic pathways related to diabetes and obesity .
Comparison with Similar Compounds
7-Oxa-4-azaspiro[2.5]octane can be compared to other spirocyclic compounds, such as:
4-Oxa-7-azaspiro[2.5]octane hydrochloride: This compound shares a similar spirocyclic structure but differs in its hydrochloride salt form.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring size and substitution pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
7-oxa-4-azaspiro[2.5]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6(1)5-8-4-3-7-6/h7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJCBQLITBUPMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625026 | |
Record name | 7-Oxa-4-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126616-59-9 | |
Record name | 7-Oxa-4-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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